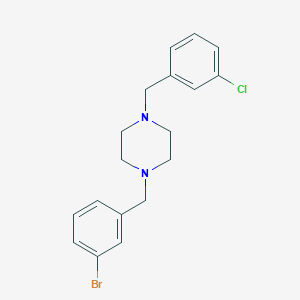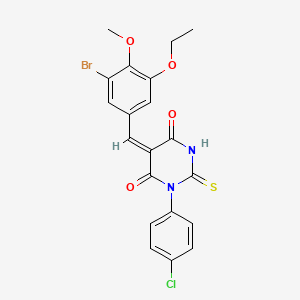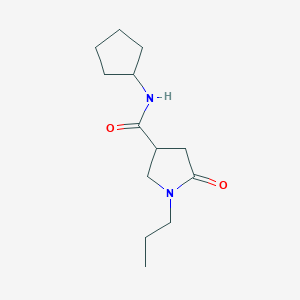
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide, also known as IQB-9302, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in vitro and in vivo. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its relatively low toxicity and high selectivity for cancer cells and inflamed tissues. However, one of the limitations of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide in various disease models.
Future Directions
For N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide research include investigating its potential as a combination therapy and optimizing its synthesis method.
Synthesis Methods
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with indole-3-carboxaldehyde, followed by reduction and cyclization to form the quinazolinone ring. The resulting compound is then coupled with 4-(aminomethyl)butanoic acid to form the final product, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide.
Scientific Research Applications
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorder research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSDBRNEVFHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)

![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)